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Compound of Interest

Compound Name:
4-Carboxy-3-chlorophenylboronic

acid

Cat. No.: B140556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 4-Carboxy-3-chlorophenylboronic acid, a key building block in medicinal chemistry and

organic synthesis. Due to the limited availability of public experimental spectra for this specific

compound, this document focuses on predicted data based on its chemical structure and

established spectroscopic principles. Furthermore, it outlines detailed experimental protocols

for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, offering a foundational framework for its characterization.

Core Compound Properties
4-Carboxy-3-chlorophenylboronic acid is a disubstituted phenylboronic acid containing both

a carboxylic acid and a chloro substituent. These functional groups significantly influence its

chemical reactivity and spectroscopic properties.
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Property Value

Chemical Formula C₇H₆BClO₄[1][2][3]

Molecular Weight 200.38 g/mol [1][2][3]

CAS Number 136496-72-5[1][2][3]

Appearance White to off-white crystalline powder

Predicted Spectroscopic Data
The following tables summarize the expected NMR, IR, and MS data for 4-Carboxy-3-
chlorophenylboronic acid. These predictions are derived from the analysis of its functional

groups and by analogy to similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For boronic acids, sample preparation is crucial, as they can form boroxines

(anhydride trimers) upon dehydration, which can complicate spectra. Running the NMR in a

solvent like DMSO-d₆ or d₄-methanol can help to obtain a clearer spectrum of the monomeric

boronic acid.

Expected ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 Broad Singlet 1H -COOH

~8.2 Broad Singlet 2H -B(OH)₂

~8.0 Doublet 1H Ar-H

~7.8 Doublet of Doublets 1H Ar-H

~7.6 Doublet 1H Ar-H
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Note: The chemical shifts of the aromatic protons are estimations and their exact values and

coupling constants would depend on the specific electronic environment. The broadness of the

-COOH and -B(OH)₂ peaks is due to chemical exchange.

Expected ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~167 C=O (Carboxylic Acid)

~135-140 Ar-C attached to Boron

~130-135 Ar-C attached to Chlorine

~125-130 Ar-CH

~120-125 Ar-CH

Note: The carbon attached to the boron atom may show a broad signal due to quadrupolar

relaxation of the boron nucleus.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 4-Carboxy-3-chlorophenylboronic acid is expected to be dominated by absorptions from

the carboxylic acid and the substituted aromatic ring.

Expected FT-IR Data (Solid State, e.g., KBr pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (Carboxylic Acid,

H-bonded)[4][5]

~3080 Medium C-H stretch (Aromatic)[4]

~1700 Strong
C=O stretch (Carboxylic Acid)

[4][5]

~1600, ~1470 Medium-Strong C=C stretch (Aromatic ring)[5]

~1300 Medium
C-O stretch (Carboxylic Acid)

[5]

~1000-1100 Medium B-O stretch

~800-900 Strong
C-H out-of-plane bend

(Aromatic)

~700-800 Medium C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. Electrospray

ionization (ESI) in negative mode is often effective for analyzing carboxylic acids and boronic

acids, typically showing the deprotonated molecule.

Expected Mass Spectrometry Data (ESI - Negative Mode)

m/z Ion

200/199 [M-H]⁻ (deprotonated molecule)

156/155 [M-H-CO₂]⁻

Note: The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity

of approximately one-third of the main peak. Boron also has two main isotopes, ¹¹B (80%) and

¹⁰B (20%), which may lead to a more complex isotopic pattern for boron-containing fragments.
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Carboxy-3-chlorophenylboronic
acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or methanol-d₄) in an

NMR tube. Ensure the sample is fully dissolved; gentle heating or sonication may be

required. The use of DMSO-d₆ is often preferred for carboxylic acids to observe the acidic

proton.

Instrument Setup:

Use a standard 5 mm NMR probe.

Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

A sufficient number of scans (e.g., 16 or 32) should be acquired to obtain a good signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds,

relaxation delay of 2-5 seconds.
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A larger number of scans will be required for ¹³C NMR due to the low natural abundance of

the ¹³C isotope.

FT-IR Spectroscopy (Thin Solid Film Method)
Sample Preparation:

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile

solvent in which it is soluble (e.g., acetone or methanol).

Place a single drop of this solution onto the surface of an IR-transparent salt plate (e.g.,

NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound

on the plate.

Background Spectrum: Acquire a background spectrum of the clean, empty sample

compartment to account for atmospheric CO₂ and water vapor.

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample

holder and acquire the IR spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final absorbance or transmittance

spectrum.

Mass Spectrometry (LC-MS with ESI)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable

solvent compatible with the mobile phase, such as a mixture of acetonitrile and water.

Liquid Chromatography (LC) Setup:

Column: A C18 reverse-phase column is commonly used.

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an

additive like formic acid (for positive mode) or ammonium acetate/hydroxide (for negative
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mode) to improve ionization. For this compound, a mobile phase with a basic additive in

negative ion mode would be a good starting point.[6]

Flow Rate: Typically 0.2-0.5 mL/min.

Mass Spectrometry (MS) Setup:

Ionization Source: Electrospray Ionization (ESI).

Polarity: Negative ion mode is predicted to be more sensitive for this compound.[6]

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

Acquisition Mode: Full scan mode to detect all ions within a specified mass range (e.g.,

m/z 50-500).

Data Acquisition and Analysis: Inject the sample into the LC system. The mass spectrometer

will record the mass spectra of the components as they elute from the column. The resulting

data can be analyzed to identify the peak corresponding to 4-Carboxy-3-
chlorophenylboronic acid and determine its mass-to-charge ratio.

Workflow and Pathway Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 4-Carboxy-3-chlorophenylboronic acid.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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